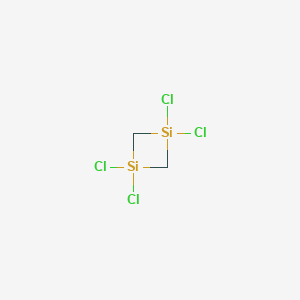
1,1,3,3-Tetrachloro-1,3-disilacyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound with the molecular formula C2H4Cl4Si2 It consists of a four-membered ring with two silicon atoms and two carbon atoms, each silicon atom bonded to two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. These reactions typically occur under anhydrous conditions to prevent hydrolysis.
Addition Reactions: Reagents such as hydrogen halides and halogenating agents are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of nucleophiles or electrophiles to the silicon atoms.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloro-1,3-disilacyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions depend on the specific chemical environment and the nature of the reactants.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-1,3-disilacyclobutane: Similar structure but with methyl groups instead of chlorine atoms.
1,1,3,3-Tetraphenyl-1,3-disilacyclobutane: Contains phenyl groups instead of chlorine atoms.
Uniqueness: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is unique due to its chlorine atoms, which impart distinct reactivity and properties compared to its methyl and phenyl analogs. The presence of chlorine atoms allows for a wider range of chemical modifications and applications.
Propiedades
Número CAS |
2146-97-6 |
|---|---|
Fórmula molecular |
C2H4Cl4Si2 |
Peso molecular |
226.0 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloro-1,3-disiletane |
InChI |
InChI=1S/C2H4Cl4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
Clave InChI |
SYSHGEHAYJKOLC-UHFFFAOYSA-N |
SMILES canónico |
C1[Si](C[Si]1(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
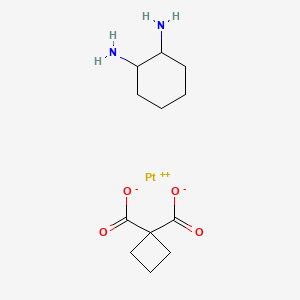

![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
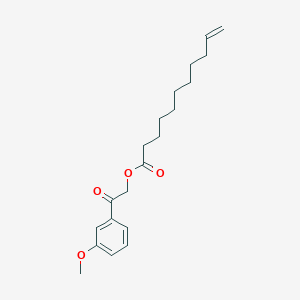


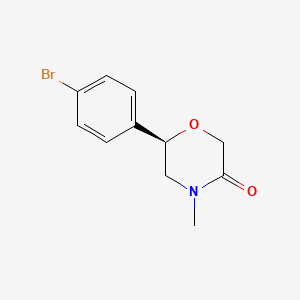


![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
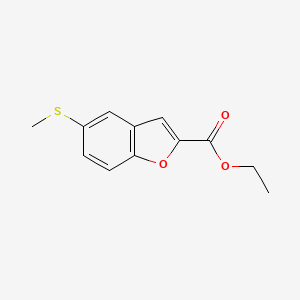

![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
